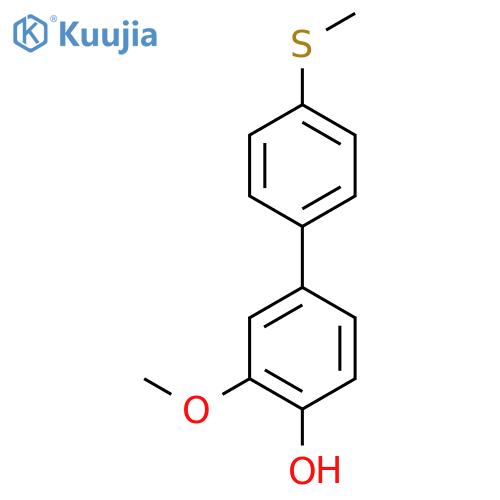Cas no 1261926-98-0 (2-Methoxy-4-(4-methylthiophenyl)phenol)

1261926-98-0 structure
商品名:2-Methoxy-4-(4-methylthiophenyl)phenol
CAS番号:1261926-98-0
MF:C14H14O2S
メガワット:246.324762821198
MDL:MFCD18315134
CID:5187731
2-Methoxy-4-(4-methylthiophenyl)phenol 化学的及び物理的性質
名前と識別子
-
- 2-METHOXY-4-(4-METHYLTHIOPHENYL)PHENOL
- 2-Methoxy-4-(4-methylthiophenyl)phenol
-
- MDL: MFCD18315134
- インチ: 1S/C14H14O2S/c1-16-14-9-11(5-8-13(14)15)10-3-6-12(17-2)7-4-10/h3-9,15H,1-2H3
- InChIKey: PDFYPBBFFMSDCR-UHFFFAOYSA-N
- ほほえんだ: S(C)C1C=CC(=CC=1)C1C=CC(=C(C=1)OC)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 226
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 54.8
2-Methoxy-4-(4-methylthiophenyl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB321313-5g |
2-Methoxy-4-(4-methylthiophenyl)phenol, 95%; . |
1261926-98-0 | 95% | 5g |
€1159.00 | 2025-02-16 | |
| abcr | AB321313-5 g |
2-Methoxy-4-(4-methylthiophenyl)phenol, 95%; . |
1261926-98-0 | 95% | 5g |
€1159.00 | 2023-05-19 |
2-Methoxy-4-(4-methylthiophenyl)phenol 関連文献
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
1261926-98-0 (2-Methoxy-4-(4-methylthiophenyl)phenol) 関連製品
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261926-98-0)2-Methoxy-4-(4-methylthiophenyl)phenol

清らかである:99%
はかる:5g
価格 ($):687.0